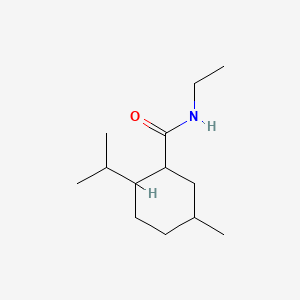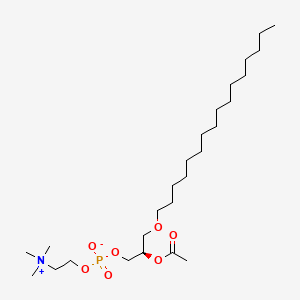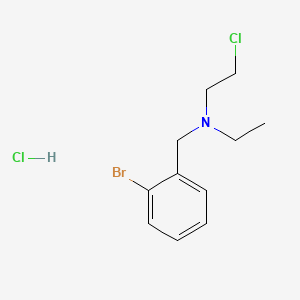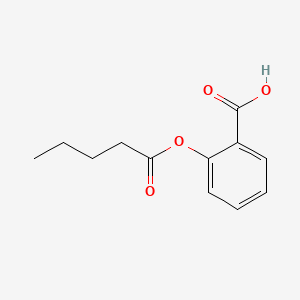
Salicylic acid, valerate
Overview
Description
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in inhibiting COX-1, which is involved in the biosynthesis of prostaglandins and thromboxanes.
Medicine: Explored for its anti-inflammatory properties and potential use in treating conditions associated with COX-1 activity, such as arthritis and cardiovascular diseases.
Mechanism of Action
Valeroyl Salicylate exerts its effects by selectively and irreversibly inhibiting cyclooxygenase-1 (COX-1). The compound acylates the active site serine residue of COX-1, preventing the binding of arachidonic acid to the enzyme’s active site. This inhibition results in the suppression of prostaglandin and thromboxane synthesis, leading to its anti-inflammatory and analgesic effects .
Similar Compounds:
Acetylsalicylic Acid (Aspirin): Both compounds inhibit COX-1, but Valeroyl Salicylate is more selective and irreversible.
Methyl Salicylate: Similar ester structure but different acyl group, leading to different pharmacological properties.
Salicylic Acid: The parent compound of Valeroyl Salicylate, lacking the valeroyl group.
Uniqueness: Valeroyl Salicylate’s selectivity and irreversible inhibition of COX-1 distinguish it from other similar compounds. Its unique valeroyl group contributes to its specific pharmacological profile and potential therapeutic applications .
Safety and Hazards
Salicylic acid can cause moderate chemical burns if used in high concentrations . Inhalation of dust irritates the nose and throat . Vomiting may occur spontaneously if large amounts are swallowed . Contact with eyes causes irritation, marked pain, and corneal injury which should heal . Prolonged or repeated skin contact may cause marked irritation or even a mild burn .
Biochemical Analysis
Biochemical Properties
Valeryl Salicylate is known to be a selective, irreversible COX-1 inhibitor . It interacts with the COX-1 enzyme, showing IC50 values for ovine COX-1 vs COX-2 of 0.8 μM vs. 15 mM respectively . This interaction with the COX-1 enzyme plays a significant role in its biochemical reactions.
Cellular Effects
The effects of Valeryl Salicylate on cells are primarily due to its role as a COX-1 inhibitor By inhibiting COX-1, Valeryl Salicylate can influence cell function, including impacts on cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, Valeryl Salicylate exerts its effects through binding interactions with the COX-1 enzyme . This binding leads to the inhibition of COX-1, which can result in changes in gene expression and cellular metabolism.
Metabolic Pathways
Valeryl Salicylate is involved in the metabolic pathway related to the COX-1 enzyme It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeroyl Salicylate can be synthesized through the esterification of salicylic acid with valeric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of Valeroyl Salicylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Valeroyl Salicylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in Valeroyl Salicylate can be hydrolyzed under acidic or basic conditions to yield salicylic acid and valeric acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the valeroyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: Salicylic acid and valeric acid.
Oxidation: Carboxylic acids.
Substitution: Substituted Valeroyl Salicylate derivatives.
properties
IUPAC Name |
2-pentanoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZBTMHUNVIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214422 | |
| Record name | Salicylic acid, valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64206-54-8 | |
| Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valerylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylic acid, valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of valeryl salicylate?
A1: Valeryl salicylate primarily targets cyclooxygenase-1 (COX-1), an enzyme involved in the biosynthesis of prostaglandins from arachidonic acid [, , , , ].
Q2: How does valeryl salicylate interact with COX-1?
A2: Valeryl salicylate, similar to aspirin, exerts a time-dependent inhibition of COX-1 by acetylating a specific serine residue (Ser530) within the enzyme's active site []. This acetylation effectively blocks the cyclooxygenase activity of COX-1, primarily by hindering the binding of arachidonic acid to the enzyme [].
Q3: Does valeryl salicylate affect COX-2?
A3: Valeryl salicylate demonstrates significantly weaker inhibition of COX-2 compared to COX-1, exhibiting relative selectivity for COX-1 [, , , , ].
Q4: What are the downstream consequences of COX-1 inhibition by valeryl salicylate?
A4: Inhibiting COX-1 by valeryl salicylate primarily reduces the production of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [, , , , ]. These prostaglandins play crucial roles in inflammation, pain, and fever, among other physiological processes.
Q5: What is the molecular formula and weight of valeryl salicylate?
A5: The molecular formula of valeryl salicylate is C12H14O4, and its molecular weight is 222.24 g/mol.
Q6: Is there information available on the material compatibility and stability of valeryl salicylate?
A6: The provided research articles primarily focus on the pharmacological aspects of valeryl salicylate. Information regarding its material compatibility and stability under various conditions would require further investigation and consultation with material science literature.
Q7: Does valeryl salicylate exhibit any catalytic properties?
A7: Valeryl salicylate itself is not known to possess catalytic properties. Its primary mode of action involves the inhibition of the enzymatic activity of COX-1.
Q8: Have computational chemistry approaches been used to study valeryl salicylate?
A8: While computational chemistry methods can provide valuable insights into drug-target interactions, the provided research articles do not discuss any specific simulations, calculations, or QSAR models related to valeryl salicylate.
Q9: How does the structure of valeryl salicylate contribute to its COX-1 selectivity?
A10: The valeryl group in valeryl salicylate, being larger than the acetyl group in aspirin, is thought to contribute to its selectivity for COX-1. This structural feature may sterically hinder its interaction with COX-2 while allowing for effective binding and inhibition of COX-1 [].
Q10: What is known about the stability of valeryl salicylate under different conditions?
A10: The provided research articles do not elaborate on the specific stability profile of valeryl salicylate. Further research would be needed to determine its stability under various storage conditions, including factors like temperature, humidity, and light exposure.
Q11: Are there any specific formulation strategies mentioned for valeryl salicylate?
A11: The research primarily focuses on using valeryl salicylate in experimental settings. Information regarding its formulation for potential therapeutic applications is not explicitly discussed in the provided articles.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of valeryl salicylate?
A12: The provided research articles primarily focus on the pharmacological effects of valeryl salicylate in experimental models. Detailed information regarding its ADME profile in different species would require further investigation.
Q13: What is the duration of action of valeryl salicylate?
A13: The duration of action for valeryl salicylate would depend on various factors, including the dose administered, the route of administration, and the specific model being studied. The provided research articles do not provide a definitive answer to this question.
Q14: What in vitro models have been used to study the effects of valeryl salicylate?
A16: Valeryl salicylate's effects have been studied in various in vitro models, including: - Cultured human intestinal smooth muscle cells stimulated with IL-1β or LPS [] - Serum-starved murine NIH 3T3 cells expressing COX-1 [] - Serum-stimulated 3T3 cells expressing both COX-1 and COX-2 [] - Chinese hamster ovary cells transfected with the rat dopamine D2 receptor []
Q15: What animal models have been used to investigate the effects of valeryl salicylate?
A15: Several animal models have been employed to study the effects of valeryl salicylate, including:
- Rats: Used to assess its effects on LPS-induced hypothermia [, ], ischemia-induced oxidative damage [], and neurodegeneration following transient global cerebral ischemia [].- Mice: Employed to investigate its impact on dermal vascular permeability [], flow-induced dilation in arterioles [, ], and the vasculopathy associated with the α-galactosidase A-knockout mouse model []. - Guinea pigs: Used to study its role in histamine-dependent prolongation of vasoconstriction [] and ChTX-induced oscillatory contraction in the trachea []. - Chickens: Employed to examine its effects on the ductus arteriosus [, ].- Fetal lambs: Used to study the role of COX-2 in the ductus arteriosus [].Q16: Have there been any clinical trials conducted with valeryl salicylate?
A16: The provided research articles do not mention any clinical trials involving valeryl salicylate. As a relatively understudied compound in a clinical setting, further research is necessary to determine its safety and efficacy in humans.
Q17: Are there any known mechanisms of resistance to valeryl salicylate?
A17: The provided research articles do not specifically address the development of resistance to valeryl salicylate.
Q18: What is known about the toxicity profile of valeryl salicylate?
A18: While valeryl salicylate is generally considered well-tolerated in experimental settings, detailed toxicological studies are limited. As a salicylate derivative, it may share some similarities in its safety profile with aspirin, which is known to potentially cause gastrointestinal irritation and bleeding in some individuals.
Q19: Have specific drug delivery systems been investigated for valeryl salicylate?
A19: The provided research articles do not discuss any specific drug delivery strategies for valeryl salicylate.
Q20: Are there any known biomarkers associated with the efficacy or toxicity of valeryl salicylate?
A20: The research primarily focuses on the pharmacological effects of valeryl salicylate. Biomarkers for predicting efficacy or monitoring potential adverse effects have not been identified in these studies.
Q21: What analytical methods have been used to study valeryl salicylate?
A23: Various analytical methods have been employed in the research, including: - Radioimmunoassay: Used to measure levels of prostaglandins, such as PGE2 and PGF2α [, , , , , , , , , , , , ]. - Western blotting: Used to assess the expression levels of COX-1 and COX-2 proteins [, , , , , , , , , ]. - Immunohistochemistry: Employed to visualize the localization of COX-1 and COX-2 proteins in tissues []. - Northern blotting: Used to measure COX-2 mRNA expression []. - Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to determine mRNA expression levels of various genes, including COX-2, B1 receptors, thromboxane A synthase 1, B2 receptors, COX-1, and mast cell markers [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



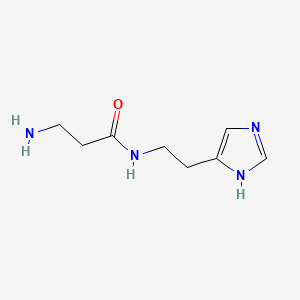


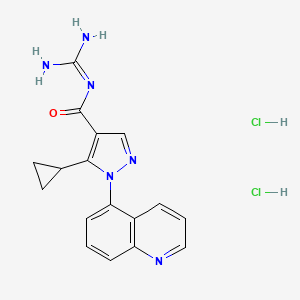
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)



